
2,3-Didocecanoyl-sn-glycero-1-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Didocecanoyl-sn-glycero-1-phosphocholine is a synthetic phospholipid compound. It is a derivative of phosphatidylcholine, which is a major component of biological membranes. This compound is characterized by the presence of two dodecanoyl (lauric acid) chains attached to the glycerol backbone at the 2 and 3 positions, and a phosphocholine group at the 1 position. It is commonly used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didocecanoyl-sn-glycero-1-phosphocholine typically involves the esterification of glycerol with lauric acid to form the dodecanoyl chainsThe reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous production methods. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Didocecanoyl-sn-glycero-1-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the dodecanoyl chains, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the release of lauric acid and glycerophosphocholine.
Substitution: The phosphocholine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), acids or bases for hydrolysis (e.g., hydrochloric acid, sodium hydroxide), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include lauric acid, glycerophosphocholine, and various substituted phosphocholine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Didocecanoyl-sn-glycero-1-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various environments.
Biology: It serves as a component in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is investigated for its potential in drug delivery, particularly for targeting specific tissues or cells.
Industry: It is used in the formulation of cosmetics and personal care products due to its emulsifying properties
Wirkmechanismus
The mechanism of action of 2,3-Didocecanoyl-sn-glycero-1-phosphocholine involves its integration into biological membranes. It interacts with membrane proteins and lipids, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane trafficking. The compound’s effects are mediated through its interactions with specific molecular targets, such as phospholipases and membrane receptors .
Vergleich Mit ähnlichen Verbindungen
2,3-Didocecanoyl-sn-glycero-1-phosphocholine can be compared with other similar compounds, such as:
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with different positional isomerism.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains myristic acid chains instead of lauric acid.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains, which are unsaturated .
These compounds share similar properties but differ in their fatty acid composition, which can influence their behavior and applications. This compound is unique due to its specific fatty acid chains and positional isomerism, which can affect its interactions with biological membranes and its overall functionality.
Eigenschaften
Molekularformel |
C32H64NO8P |
|---|---|
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
[(2S)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1 |
InChI-Schlüssel |
IJFVSSZAOYLHEE-PMERELPUSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


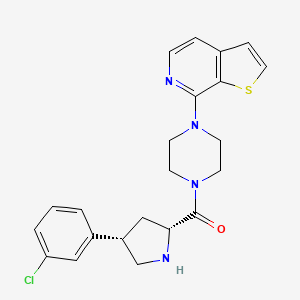
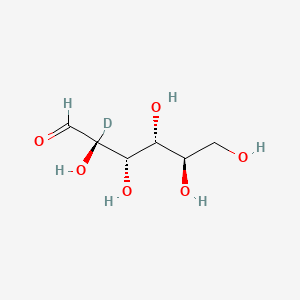

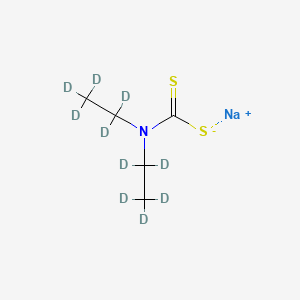
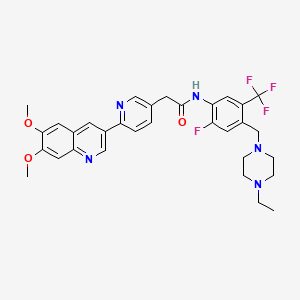
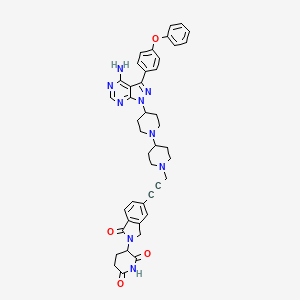


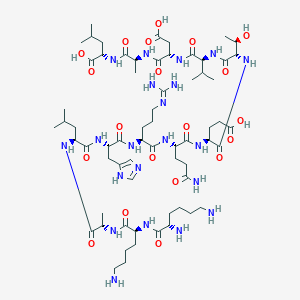

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
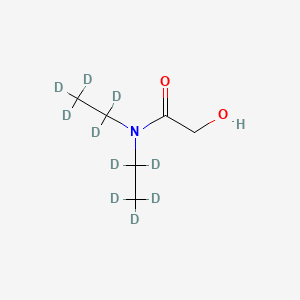
![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)

